4-Hydroxy-3-methoxyphenylacetonitrile
Overview
Description
4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, is a phenolic glycoside with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by its phenolic structure, which includes a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetonitrile group (-CH2CN).
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxyphenylacetonitrile, also known as Homovanillonitrile, is a phenolic glycoside
Mode of Action
It is known that phenolic glycosides, such as this compound, can interact with various biological targets due to their phenolic structure .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the action of many compounds .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxyphenylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to interact with enzymes involved in the metabolism of phenolic compounds, such as phenol oxidases and peroxidases . These interactions often involve the oxidation or reduction of the phenolic group, leading to the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact metabolic pathways by altering the activity of key enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of this compound can change over time in laboratory settings. It has been noted that the compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. For example, the compound can be converted into more reactive intermediates that can interact with other biomolecules, affecting their function and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters. For instance, it may accumulate in certain tissues where it can exert its biological effects more effectively .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide the compound to its site of action. In the mitochondria, for example, this compound can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile can be achieved through several methods. One common synthetic route involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide in a diluent at temperatures ranging from 100°C to 190°C . The reaction can be carried out in water or an inert organic solvent, with hydrogen cyanide generated in situ from the reaction of an alkali metal cyanide and an acid . This method provides a straightforward approach to obtaining the compound without the need for prior protection of the phenolic hydroxyl group.
Chemical Reactions Analysis
4-Hydroxy-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-methoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Comparison with Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile can be compared with other similar compounds, such as:
4-Methoxyphenylacetonitrile: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
3,4-Dimethoxyphenylacetonitrile:
4-Hydroxy-3,5-dimethoxyphenylacetonitrile: Has an extra methoxy group at the 5-position, affecting its reactivity and interactions.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWMWQCJEYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196275 | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4468-59-1 | |
Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxy-3-methoxyphenylacetonitrile in natural product chemistry?
A: this compound is a key precursor to various glucosinolates, notably the newly discovered 3-hydroxy-4-methoxybenzyl glucosinolate found in Bretschneidera sinensis. [] This plant, native to China, is being investigated for its potential medicinal properties. The presence of specific glucosinolates, and their corresponding breakdown products, can contribute to a plant's flavor profile and may also have biological activity.
Q2: Can you describe the synthetic routes for producing this compound?
A2: Several methods have been explored for the synthesis of this compound.
Q3: What analytical techniques are commonly employed to characterize this compound?
A3: The identity and purity of this compound are routinely confirmed using a combination of techniques:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. []
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. [, ]
- Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can aid in structural elucidation. []
- Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and other elements present, further confirming the compound's identity and purity. []
Q4: What are the potential applications of this compound in pharmaceutical research?
A4: While this compound itself may not be the final drug candidate, its significance lies in its role as a building block in organic synthesis. Researchers can utilize it to create:
- Phenethylamine Derivatives: this compound can be readily converted to phenethylamines, a class of compounds with a wide range of biological activities. These derivatives hold potential for developing drugs targeting the central nervous system. []
- Isoquinoline Analogs: By further chemical transformations, this compound can be used to synthesize isoquinoline analogs. These compounds are important scaffolds in medicinal chemistry, often exhibiting anticancer, antibacterial, and antiviral properties. []
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